The Origin and Profile of Psalmotoxin 1: A Technical Guide
The Origin and Profile of Psalmotoxin 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTx1) is a potent and selective peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] This 40-amino acid peptide has garnered significant interest within the scientific community for its specific inhibition of the acid-sensing ion channel 1a (ASIC1a), a key player in a variety of physiological and pathological processes, including pain sensation, fear, and neuronal cell death following ischemia.[1][3][4] This technical guide provides a comprehensive overview of the origin, biochemical properties, and mechanism of action of Psalmotoxin 1, with a focus on the experimental methodologies employed in its study.
Origin of Psalmotoxin 1
Psalmotoxin 1 is a natural component of the venom produced by the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][5]
The Source Organism: Psalmopoeus cambridgei
Psalmopoeus cambridgei, a member of the Theraphosidae family, is a species of arboreal tarantula endemic to the tropical rainforests of Trinidad.[6][7] Unlike many New World tarantulas, it lacks urticating hairs and relies on its venom for both predation and defense.[8]
Physicochemical Properties and Structure
PcTx1 is a 40-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[1][2] This structural motif, common in spider venoms, is defined by three disulfide bridges that create a highly stable and compact core.[1][2]
Data Presentation: Physicochemical Properties of Psalmotoxin 1
| Property | Value | Reference |
| Amino Acid Sequence | EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT | [9] |
| Molecular Weight | 4695 Da | [9] |
| Number of Residues | 40 | [1][2] |
| Disulfide Bridges | Cys3-Cys18, Cys10-Cys23, Cys17-Cys33 | [9] |
| 3D Structure | Compact core with a three-stranded antiparallel β-sheet | [1][2] |
Experimental Protocols
Venom Extraction and Toxin Purification
Venom Milking: Venom is typically extracted from P. cambridgei specimens through electrical stimulation of the chelicerae, inducing venom release.[10][11][12] The collected venom is then pooled and lyophilized for storage and subsequent purification.
Purification Protocol:
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Crude Venom Solubilization: The lyophilized crude venom is dissolved in a solution of 0.1% trifluoroacetic acid (TFA) in water.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The solubilized venom is subjected to multiple rounds of RP-HPLC for fractionation and purification.
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Initial Separation: A C18 semi-preparative column is often used with a linear gradient of acetonitrile in 0.1% TFA. Fractions are collected and screened for activity.
-
Further Purification: Active fractions are then subjected to further purification using different column chemistries (e.g., C8) and/or different gradient conditions to achieve a purity of ≥95%.[1][7]
-
-
Purity and Identity Confirmation: The purity and molecular weight of the final PcTx1 fraction are confirmed by analytical HPLC, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, and electrospray ionization (ESI) mass spectrometry.[1][7]
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The three-dimensional structure of Psalmotoxin 1 in solution is determined using 2D NMR spectroscopy.[6][13]
-
Sample Preparation: A concentrated solution of purified PcTx1 is prepared in a suitable buffer (e.g., 90% H₂O/10% D₂O).
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NMR Data Acquisition: A series of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to obtain through-bond and through-space proton-proton correlations.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in computational software to calculate a family of 3D structures that are consistent with the experimental data.
Pharmacological Characterization
Electrophysiology: The functional effects of PcTx1 on ASIC1a channels are primarily studied using two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes or whole-cell patch-clamp recordings in mammalian cells expressing the channel.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired ASIC subunit(s).
-
Recording Solutions:
-
Bath Solution (Normal pH): Contains (in mM): 140 NaCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4.
-
Acidic Solution (to activate ASICs): HEPES is replaced with MES, and the pH is lowered to the desired value (e.g., 6.0).
-
-
Experimental Procedure:
-
Oocytes or cells are voltage-clamped at a holding potential of -60 mV or -70 mV.
-
A baseline ASIC current is established by rapidly perfusing the cell with the acidic solution.
-
PcTx1 is then applied in the bath solution at various concentrations.
-
The effect of the toxin on the acid-evoked current is measured.
-
-
Data Analysis: The inhibition of the peak current amplitude by PcTx1 is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀).[14][15]
Calcium Imaging: This technique can be used to visualize the influx of Ca²⁺ through ASIC1a channels and its modulation by PcTx1.
-
Cell Preparation: Cells expressing ASIC1a are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16][17]
-
Imaging Setup: A fluorescence microscope equipped with a fast-switching light source and a sensitive camera is used to capture changes in intracellular calcium concentration.
-
Experimental Protocol:
-
Baseline fluorescence is recorded in a normal pH buffer.
-
The cells are then stimulated with an acidic buffer to activate ASIC1a channels, leading to an increase in intracellular calcium and a corresponding change in fluorescence.
-
After a washout period, the cells are pre-incubated with PcTx1 before being re-stimulated with the acidic buffer.
-
The change in the fluorescence signal in the presence and absence of the toxin is compared to determine the inhibitory effect of PcTx1 on calcium influx.[16]
-
Animal Models of Pain: The analgesic properties of PcTx1 are evaluated in various rodent models of pain.[3][9]
-
Inflammatory Pain (Formalin Test): A dilute formalin solution is injected into the paw of a rodent, and the time spent licking or flinching the paw is measured. PcTx1 is typically administered via intrathecal injection prior to the formalin challenge.[1]
-
Neuropathic Pain (Chronic Constriction Injury - CCI): The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia. PcTx1 is administered (e.g., intrathecally) after the establishment of neuropathic pain, and its effect on paw withdrawal thresholds to mechanical or thermal stimuli is assessed.[1][13]
-
Administration Routes: PcTx1 can be administered via various routes, including intrathecal (i.t.), intracerebroventricular (i.c.v.), and systemic (e.g., intraperitoneal or intravenous) injections, depending on the specific research question.[1][13]
Mechanism of Action
Psalmotoxin 1 selectively inhibits homomeric ASIC1a channels.[6] Its mechanism of action is unique among known ion channel blockers. Instead of physically occluding the pore, PcTx1 acts as a gating modifier.[4][8] It binds to the extracellular domain of the ASIC1a channel and increases its affinity for protons (H⁺).[4][5][8] This increased proton sensitivity leads to a stabilization of the desensitized state of the channel at physiological pH (7.4), effectively preventing its activation by acidic stimuli.[4][5][8]
Data Presentation: Inhibitory Concentrations (IC₅₀) of Psalmotoxin 1
| Channel Subtype | Species | Expression System | IC₅₀ | Reference |
| ASIC1a | Rat | Xenopus oocytes | ~1 nM | [6] |
| ASIC1a | Rat | CHO cells | 3.7 nM | [14] |
| ASIC1a | Human | Xenopus oocytes | 0.9 nM | |
| ASIC1b | Rat | Xenopus oocytes | No significant inhibition | [15] |
| ASIC2a | Rat | Xenopus oocytes | No significant inhibition | |
| ASIC3 | Rat | Xenopus oocytes | No significant inhibition | |
| ASIC1a/2b | Mouse | Xenopus oocytes | 2.64 nM |
Signaling Pathways and Logical Relationships
PcTx1 Inhibition of ASIC1a
The binding of PcTx1 to the extracellular domain of the ASIC1a channel triggers a conformational change that increases the channel's affinity for protons. This leads to the channel entering a desensitized state at resting pH, thereby inhibiting its activation by a drop in extracellular pH.
Caption: PcTx1 binding to ASIC1a increases proton affinity, leading to channel desensitization and inhibition.
Experimental Workflow for PcTx1 Purification and Characterization
This workflow outlines the key steps from venom extraction to the functional characterization of Psalmotoxin 1.
Caption: Workflow for the purification and characterization of Psalmotoxin 1 from crude tarantula venom.
Signaling Pathway of PcTx1-Induced Analgesia
The analgesic effect of Psalmotoxin 1 is mediated by its inhibition of ASIC1a in nociceptive neurons, which in turn leads to the activation of the endogenous opioid system.
Caption: Signaling pathway of Psalmotoxin 1-induced analgesia via ASIC1a inhibition and opioid system activation.
Conclusion
Psalmotoxin 1, originating from the venom of the tarantula Psalmopoeus cambridgei, is a highly specific and potent inhibitor of the ASIC1a channel. Its unique mechanism of action as a gating modifier has made it an invaluable tool for dissecting the physiological and pathological roles of ASIC1a. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this fascinating toxin and its potential as a therapeutic lead for a range of neurological disorders, including chronic pain and ischemic stroke.
References
- 1. benchchem.com [benchchem.com]
- 2. A tarantula peptide against pain via ASIC1a channels and opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tarantula toxin psalmotoxin 1 inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 5. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin Psalmotoxin 1 is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. downstate.edu [downstate.edu]
- 16. Acid-Sensing Ion Channels Contribute to Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
